1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine
Description
1-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative featuring a 5-methyl substituent on the benzodiazole core and a 3-(imidazol-1-yl)propyl chain at the N1 position. Benzimidazoles are pharmacologically significant heterocycles, with 2-amine derivatives often exhibiting biological activity due to their ability to interact with enzymes, receptors, or nucleic acids . The imidazole-propyl side chain enhances solubility and hydrogen-bonding capacity, while the 5-methyl group modulates lipophilicity and steric effects. This compound is part of a broader class of nitrogen-containing heterocycles investigated for therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-11-3-4-13-12(9-11)17-14(15)19(13)7-2-6-18-8-5-16-10-18/h3-5,8-10H,2,6-7H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPBXVZISYRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 5-methyl-1H-1,3-benzodiazole-2-amine under suitable conditions to yield the target compound. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 286.34 g/mol. Its structure features a benzodiazole core substituted with an imidazole group, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds exhibit anticancer properties. For instance, compounds similar to 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Case Study:
A study published in Pharmaceuticals demonstrated that certain benzodiazole derivatives exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole have been shown to exhibit activity against various bacterial and fungal strains.
Research Findings:
In a comparative study, several imidazole derivatives were evaluated for their antimicrobial efficacy. The results indicated that modifications to the benzodiazole framework could enhance activity against resistant strains of bacteria, making these compounds candidates for new antimicrobial therapies .
Neurological Applications
There is growing interest in the neuroprotective effects of benzodiazole derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases.
Case Study:
Research highlighted in Pharmaceuticals explored the neuroprotective effects of benzodiazole derivatives in models of oxidative stress. The study found that these compounds could significantly reduce neuronal cell death, indicating potential applications in conditions like Alzheimer's disease .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the benzodiazole moiety can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Chloro Analog (CAS 1154368-05-4)
- Molecular Formula : C₁₃H₁₄ClN₅
- Molecular Weight : 275.74 g/mol
- However, the chloro group may reduce metabolic stability .
6-Fluoro Benzothiazole Analog (CAS 1177312-51-4)
- Molecular Formula : C₁₃H₁₃FN₄S
- Molecular Weight : 276.33 g/mol
- Key Features : Replacing the benzodiazole core with benzothiazole introduces a sulfur atom, altering electronic distribution. The 6-fluoro group enhances polarity and may improve CNS penetration .
Heterocyclic Modifications
Triazole- and Thiazole-Incorporated Derivatives
For example:
- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Biological Relevance : Docking studies suggest these compounds bind to active sites via triazole-thiazole interactions, a mechanism distinct from the imidazole-propyl chain in the target compound .
Aryl-Substituted Derivatives
EP 1 926 722 B1 Examples
- Example 74 Compound : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Molecular Formula : C₂₂H₁₇F₆N₇O
- Molecular Weight : 541.41 g/mol
- Key Features : The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the pyridyl-oxy linker enables π-π stacking interactions in kinase inhibition .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Discussion of Research Findings
- Solubility and Bioavailability : The imidazole-propyl chain enhances aqueous solubility, a critical advantage over bulkier triazole-thiazole hybrids .
Biological Activity
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, with a focus on its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with benzodiazole precursors. The general synthetic route includes:
- Starting Materials : Imidazole and benzodiazole derivatives.
- Reaction Conditions : Conducted under controlled temperature and in the presence of suitable solvents and catalysts.
- Purification : The crude product is purified through recrystallization or chromatography to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related imidazole derivatives possess potent antibacterial and antifungal properties, making them effective against various pathogens .
Antiparasitic Activity
In a screening study utilizing Caenorhabditis elegans as a model organism, compounds with similar structures demonstrated notable anthelmintic activity. This suggests potential therapeutic applications in treating parasitic infections .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Serotonin Receptors : Some studies suggest that imidazole-containing compounds can act as ligands for serotonin receptors (5-HTR), influencing neurotransmission and exhibiting potential antidepressant effects .
- Enzyme Inhibition : Compounds in this class may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition could lead to various pharmacological effects including anti-inflammatory responses .
Study 1: Antimicrobial Screening
A study assessed the antimicrobial efficacy of various imidazole derivatives, including those related to our compound. Results indicated that these compounds significantly inhibited bacterial growth in vitro, particularly against Gram-positive strains. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of the imidazole moiety for antimicrobial activity .
Study 2: Anthelmintic Activity
In another investigation, a library of compounds was screened for anthelmintic properties using C. elegans. The results showed that several compounds, including those structurally similar to this compound, exhibited significant paralysis and mortality rates in treated worms compared to controls .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
